Ethyl 2-chloro-5-nitropyridine-4-carboxylate
Overview
Description
Ethyl 2-chloro-5-nitropyridine-4-carboxylate is a chemical compound with the molecular formula C8H7ClN2O4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-5-nitropyridine-4-carboxylate can be synthesized through a multi-step process. One common method involves the nitration of 2-chloropyridine, followed by esterification. The nitration is typically carried out using nitric acid and sulfuric acid as reagents, while the esterification involves the reaction of the nitrated product with ethanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-5-nitropyridine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium thiolate or primary amines in the presence of a base like sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of 2-amino-5-nitropyridine-4-carboxylate or 2-thio-5-nitropyridine-4-carboxylate.
Reduction: Formation of Ethyl 2-chloro-5-aminopyridine-4-carboxylate.
Hydrolysis: Formation of 2-chloro-5-nitropyridine-4-carboxylic acid.
Scientific Research Applications
Ethyl 2-chloro-5-nitropyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential use in the development of anti-inflammatory and anti-cancer agents.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-5-nitropyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 2-chloro-5-nitropyridine-4-carboxylate can be compared with other similar compounds such as:
2-Chloro-4-nitropyridine: Lacks the ester group, making it less versatile in certain synthetic applications.
Ethyl 2-chloro-5-aminopyridine-4-carboxylate:
2-Chloro-5-nitropyridine-4-carboxylic acid: The carboxylic acid form, which is more reactive in certain chemical reactions.
This compound is unique due to its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
ethyl 2-chloro-5-nitropyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O4/c1-2-15-8(12)5-3-7(9)10-4-6(5)11(13)14/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTKSUGJWMHWKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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